(Cyclohexylmethyl)phosphonic acid
Description
(Cyclohexylmethyl)phosphonic acid is an organophosphonic acid derivative characterized by a cyclohexylmethyl group (-CH₂C₆H₁₁) attached to a phosphonic acid moiety (-PO₃H₂). This structure imparts unique physicochemical properties, including strong metal-binding affinity and moderate hydrophobicity, making it relevant in materials science, medicinal chemistry, and industrial applications .
The phosphonic acid group (-PO₃H₂) is known for its high acidity and ability to form stable hydrogen bonds or coordinate with metal oxides, distinguishing it from other acidic groups like carboxylic (-COOH) or sulfonic (-SO₃H) acids . The cyclohexylmethyl substituent likely enhances lipophilicity compared to smaller alkyl chains, though the polar phosphonic acid group counterbalances this effect, maintaining moderate water solubility .
Properties
Molecular Formula |
C7H15O3P |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
cyclohexylmethylphosphonic acid |
InChI |
InChI=1S/C7H15O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
FXFXTXBSALHPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Dialkyl Phosphonates
One of the most common routes to prepare phosphonic acids, including (cyclohexylmethyl)phosphonic acid, is through the hydrolysis or dealkylation of the corresponding dialkyl phosphonate esters.
Method: Stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution under reflux conditions leads to the cleavage of the ester bonds, yielding the free phosphonic acid. This classical method is widely used but requires harsh acidic conditions and elevated temperatures.
Modern Adaptation: Bromotrimethylsilane (BrSiMe₃) has become the gold standard reagent for mild and efficient conversion of dialkyl phosphonates to phosphonic acids at room temperature. This reaction is typically carried out in non-protic solvents such as dichloromethane, acetonitrile, or DMF. The silylated intermediate formed is subsequently hydrolyzed or methanolyzed to yield the free acid. This method is advantageous for sensitive substrates and provides high purity products.
Synthesis via Reaction of Cyclohexylmethyl Halides with Phosphorus Reagents
General Approach: The alkylation of phosphorus-containing nucleophiles such as phosphorous acid or its derivatives with cyclohexylmethyl halides (e.g., bromides or chlorides) can yield phosphonic acid derivatives after hydrolysis.
Details: In a typical procedure, cyclohexylmethyl halide is reacted with phosphorous acid or phosphorus trichloride under controlled temperature conditions (usually 10–60 °C initially, followed by warming to 60–110 °C). Formaldehyde is often added as a methylene source in the reaction mixture to facilitate the formation of the phosphonic acid group.
Reaction Conditions and Yields: The mole ratio of cyclohexylmethyl amine or halide to formaldehyde and phosphorus reagent is critical, often maintained around 1:1–3:1–2. Reaction times vary from 2 to 12 hours, with optimal temperatures between 80–100 °C. Yields reported in analogous systems reach up to 96.8% under optimized conditions.
Hydrophosphonylation of Cyclohexylmethyl Derivatives
Mechanism: Hydrophosphonylation involves the addition of phosphorous acid or its esters across a double bond or activated carbon center in cyclohexylmethyl derivatives.
Example: The synthesis of cyclohexylmethyl phosphonic acid esters can proceed via the reaction of cyclohexylmethyl halides with dialkyl phosphites, followed by hydrolysis of the ester to the acid.
Advantages: This method allows for selective formation of mono-substituted phosphonic acids and can be tuned to produce various derivatives by changing the alkyl groups on the phosphite.
Esterification and Subsequent Hydrolysis of Phosphonic Acid Esters
Process: Cyclohexylmethyl phosphonic acid esters can be synthesized by esterification of phosphonic acid derivatives with cyclohexylmethanol or related alcohols. Subsequent hydrolysis under acidic or basic conditions yields the free phosphonic acid.
Challenges: Steric hindrance around the cyclohexyl group may reduce esterification efficiency. Purification often requires chromatographic techniques due to side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Hydrolysis of Dialkyl Phosphonates | Dialkyl cyclohexylmethyl phosphonate, HCl (conc.) | Reflux in aqueous HCl | Moderate to High | Classical, harsh conditions |
| Bromotrimethylsilane Dealkylation | Dialkyl phosphonate, BrSiMe₃ | Room temperature, organic solvent | High | Mild, suitable for sensitive compounds |
| Alkylation of Phosphorous Acid | Cyclohexylmethyl halide, phosphorous acid, formaldehyde | 10–110 °C, 2–12 h | Up to 96.8% | Controlled temperature, mole ratio critical |
| Hydrophosphonylation | Cyclohexylmethyl halide, dialkyl phosphite | Moderate temperature, solvent | Variable | Selective mono-substitution |
| Esterification + Hydrolysis | Phosphonic acid derivative, cyclohexylmethanol | Acid/base catalysis | Variable | Steric hindrance may affect yield |
Research Results and Notes
The University of Bradford eThesis reports the synthesis and characterization of cyclohexylmethyl phosphonic acid and related derivatives, discussing the challenges in preparation and purification.
A Chinese patent (CN1164511C) details a preparation process involving carboxylic amines, phosphorous acid, and formaldehyde under controlled acidic conditions, which can be adapted to cyclohexylmethyl systems. The patent includes extensive data tables showing reaction parameters and yields, demonstrating high efficiency and reproducibility.
Studies on related phosphonic acids indicate that the choice of reagent, solvent, temperature, and reaction time critically affect the purity and yield of the final product.
The bromotrimethylsilane method is particularly noted for its mild conditions and high yields, making it suitable for sensitive organophosphorus compounds, including those with bulky cyclohexyl groups.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids.
Scientific Research Applications
Cyclohexyl methylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of cyclohexyl methylphosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Acid Dissociation (pKa)
Phosphonic acids generally exhibit lower pKa values (higher acidity) than their carboxylic acid counterparts. For example:
- Heterocyclic phosphonic acids : pKa ≈ 2–4 .
- Heterocyclic carboxylic acids : pKa ≈ 4–7 .
- Sulfonic acids : pKa < 1 (more acidic than phosphonic acids) .
(Cyclohexylmethyl)phosphonic acid is expected to follow this trend, with an estimated pKa range of 2–4, depending on the electronic effects of the cyclohexylmethyl group. In contrast, a carboxylic acid analogue (e.g., cyclohexylmethyl carboxylic acid) would likely have a pKa closer to 4–5 .
Hydrophobicity (Log P)
Log P values for phosphonic acids are typically low (<2), indicating moderate hydrophilicity. Substituents like methyl or aryl groups can alter solubility:
- Heterocyclic phosphonic acids : Log P < 2 .
- Heterocyclic carboxylic acids : Log P < 2 .
- Sulfonic acids : Log P varies widely but tends to be lower due to higher polarity .
The cyclohexylmethyl group in this compound may slightly increase Log P compared to simpler alkylphosphonic acids, but the phosphonic acid group ensures water solubility remains adequate for biological or industrial applications .
Binding Affinity and Coordination
Phosphonic acids exhibit strong anchoring to metal oxide surfaces (e.g., SnO₂, TiO₂) due to their tridentate binding capability. This property is superior to carboxylic acids, which bind via weaker monodentate or bidentate interactions . For example:
- Phosphonic acid anchoring strength: ~10× stronger than carboxylic acids on SnO₂ .
- Carboxylic acid limitations : Prone to desorption under acidic or thermal stress .
This compound is expected to leverage this strong binding behavior, making it suitable for surface functionalization in perovskite solar cells or catalysis .
Key Research Findings
- Acidity and Solubility : The phosphonic acid group’s low pKa and moderate Log P make this compound suitable for applications requiring pH stability and water compatibility .
- Surface Functionalization: Superior metal-oxide binding compared to carboxylic acids highlights its utility in nanotechnology and energy devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
